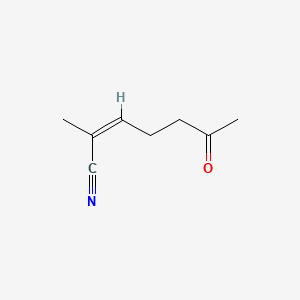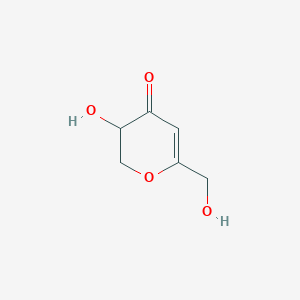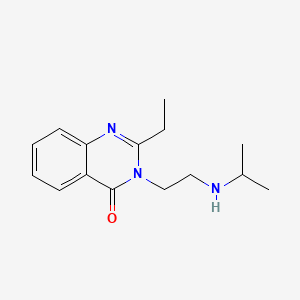![molecular formula C16H8N4S B13805530 Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)
Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline is a heterocyclic compound with the molecular formula C₁₆H₈N₄S and a molecular weight of 288.33 g/mol . It is known for its unique structure, which includes fused benzene and thiadiazole rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 9,10-phenanthroquinone with 3,4-diaminofurazan under acidic conditions . This reaction leads to the formation of the desired heterocyclic structure through intramolecular cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline has a wide range of scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting devices due to its unique electronic properties.
Photodynamic Therapy: The compound has been explored for its potential in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Solar Cells: It is utilized in the fabrication of polymer solar cells as an electron acceptor material.
Sensors: The compound’s electrochemical properties make it suitable for use in various sensing applications.
Wirkmechanismus
The mechanism of action of Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline varies depending on its application. In photodynamic therapy, for instance, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells . In organic electronics, its unique electronic structure facilitates charge transport, making it an effective component in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[f,h]furazano[3,4-b]quinoxaline: This compound has a similar structure but includes a furazan ring instead of a thiadiazole ring.
Benzo[1,2-c4,5-c’]bis[1,2,5]thiadiazole: Another related compound with similar electronic properties.
Pyrazino[2,3-g]quinoxaline: This compound shares structural similarities and is used in similar applications.
Uniqueness
Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline stands out due to its unique combination of benzene and thiadiazole rings, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring efficient charge transport and light absorption .
Eigenschaften
Molekularformel |
C16H8N4S |
|---|---|
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
18-thia-15,17,19,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16,19-decaene |
InChI |
InChI=1S/C16H8N4S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)17-15-16(18-14)20-21-19-15/h1-8H |
InChI-Schlüssel |
QXOUBJWZRRELGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=NSN=C5N=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


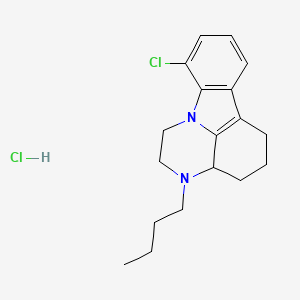
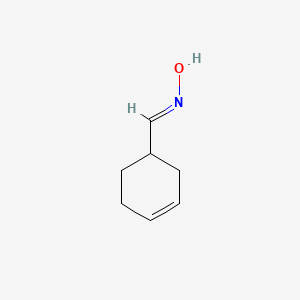
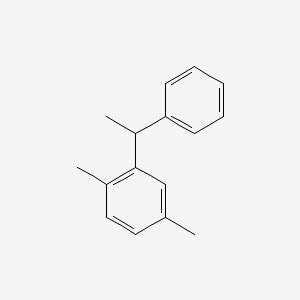
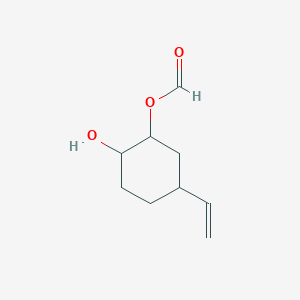
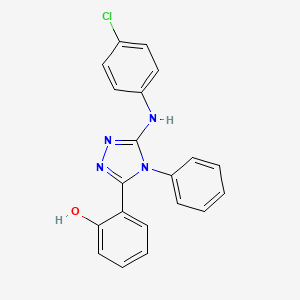
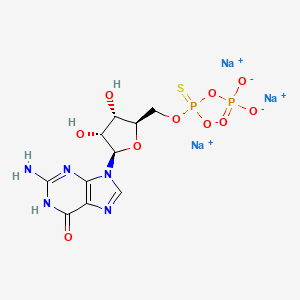
![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)

![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
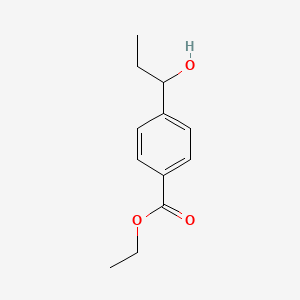
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)
